Aplidiasterol A
Beschreibung
Aplidiasterol A is a 9,11-secosterol, a class of steroidal derivatives characterized by the cleavage of the steroid nucleus between C-9 and C-11. It is isolated from marine organisms, notably ascidians (tunicates) of the genus Aplidium.
Eigenschaften
Molekularformel |
C27H46O4 |
|---|---|
Molekulargewicht |
434.7 g/mol |
IUPAC-Name |
(4R,4aS,6S,8aS)-4,6-dihydroxy-2-[(1R,2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methylheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one |
InChI |
InChI=1S/C27H46O4/c1-17(2)7-6-8-18(3)21-9-10-22(26(21,4)13-14-28)20-16-24(30)23-15-19(29)11-12-27(23,5)25(20)31/h16-19,21-24,28-30H,6-15H2,1-5H3/t18-,19+,21-,22+,23-,24-,26-,27+/m1/s1 |
InChI-Schlüssel |
JBBOTAYOANLXIB-PLLPRJTASA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@H]([C@]1(C)CCO)C2=C[C@H]([C@H]3C[C@H](CC[C@@]3(C2=O)C)O)O |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC(C1(C)CCO)C2=CC(C3CC(CCC3(C2=O)C)O)O |
Synonyme |
3beta,6beta,11-trihydroxy-9,11-seco-5alpha-cholest-7-en-9-one aplidiasterol A |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Similar Compounds
Aplidiasterol A belongs to the 9,11-secosterol family, a group distinguished by the cleavage of the steroid B-ring. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural Features of Aplidiasterol A and Related Secosterols
- Backbone Cleavage : All compounds share the 9,11-secocholestane skeleton, but oxygenation patterns differ. Aplidiasterol B and Pinnisterol A exhibit hydroxylation at C-3 and C-6, whereas Aplidiasterol A’s exact configuration remains unconfirmed but is hypothesized to align with its congeners .
- Side-Chain Variations : Pinnisterols feature branched alkyl side chains, unlike the linear chains in Aplidiasterols, which may influence bioavailability and receptor interactions .
- Analytical Methods: Structural elucidation relies on NMR (e.g., NOESY for relative configuration) and mass spectrometry, consistent with guidelines for new compound identification .
Q & A
What are the key steps for isolating and characterizing Aplidiasterol A from natural sources?
Classification: Basic Research Question
Answer:
Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography, HPLC, or TLC for purification . Characterization requires spectroscopic methods:
- Nuclear Magnetic Resonance (NMR): Assign proton (¹H) and carbon (¹³C) signals to confirm skeletal structure.
- Mass Spectrometry (MS): Determine molecular weight and fragmentation patterns.
- X-ray Crystallography (if applicable): Resolve absolute stereochemistry .
Purity must be validated via HPLC-UV or GC-MS, with elemental analysis for novel compounds .
How can researchers optimize extraction protocols for Aplidiasterol A to maximize yield and reproducibility?
Classification: Advanced Research Question
Answer:
Optimization involves:
- Solvent Selection: Evaluate polarity gradients (e.g., hexane-ethyl acetate) to balance solubility and selectivity .
- Statistical Design: Apply response surface methodology (RSM) or factorial design to assess variables (e.g., temperature, extraction time) .
- Biomass Pre-treatment: Lyophilization or enzymatic hydrolysis may enhance compound accessibility .
Document protocols rigorously, including batch-to-batch variability analysis, to ensure reproducibility .
What experimental strategies resolve contradictions in reported pharmacological activities of Aplidiasterol A?
Classification: Advanced Research Question
Answer:
Contradictions may arise from assay conditions or biological models. Mitigation strategies include:
- Standardized Assays: Replicate studies using identical cell lines (e.g., HepG2 vs. primary hepatocytes) and control compounds .
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple concentrations to validate potency .
- Mechanistic Studies: Use siRNA knockdown or CRISPR-edited models to confirm target specificity .
Publish raw data and statistical analyses (e.g., ANOVA) to support transparency .
How should researchers design experiments to elucidate the molecular targets of Aplidiasterol A?
Classification: Advanced Research Question
Answer:
Employ a multi-modal approach:
- Affinity Chromatography: Immobilize Aplidiasterol A to capture binding proteins, followed by LC-MS/MS identification .
- Molecular Docking: Use software like AutoDock to predict interactions with candidate receptors (e.g., steroid-binding proteins) .
- Transcriptomic/Proteomic Profiling: Compare gene/protein expression changes in treated vs. untreated cells .
Validate findings with competitive binding assays (e.g., SPR) and in vivo models .
What are the best practices for ensuring structural integrity of Aplidiasterol A during in vitro and in vivo studies?
Classification: Basic Research Question
Answer:
- Stability Testing: Monitor degradation under physiological conditions (pH, temperature) via LC-MS .
- Vehicle Compatibility: Use solvents like DMSO (<0.1% v/v) to prevent aggregation or precipitation .
- Metabolite Screening: Identify degradation products using high-resolution MS and compare with synthetic standards .
Include stability data in supplementary materials to guide future experimental designs .
How can researchers address challenges in synthesizing Aplidiasterol A derivatives for structure-activity relationship (SAR) studies?
Classification: Advanced Research Question
Answer:
- Stereochemical Control: Employ chiral catalysts or enzymatic resolution to preserve stereochemistry during derivatization .
- Functional Group Compatibility: Protect reactive moieties (e.g., hydroxyl groups) using silyl ethers or acetates .
- High-Throughput Screening: Use parallel synthesis and robotic platforms to generate diverse analogs .
Characterize intermediates rigorously (NMR, HRMS) and validate biological activity at each step .
What methodologies are critical for validating the anti-inflammatory mechanisms of Aplidiasterol A?
Classification: Advanced Research Question
Answer:
- Cytokine Profiling: Quantify TNF-α, IL-6, and IL-1β via ELISA or multiplex assays in LPS-stimulated macrophages .
- NF-κB Pathway Analysis: Use luciferase reporter assays or Western blotting for IκBα degradation/p65 nuclear translocation .
- In Vivo Models: Apply murine models (e.g., carrageenan-induced paw edema) with histopathological validation .
Correlate in vitro IC₅₀ values with in vivo efficacy using pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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